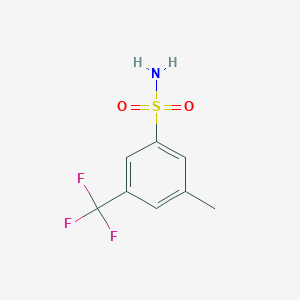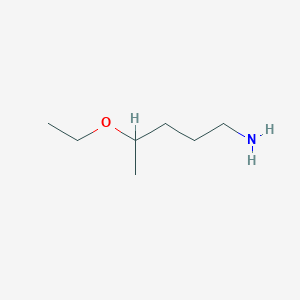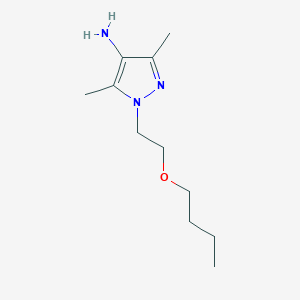
3-Methyl-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the introduction of a trifluoromethyl group to a benzenesulfonamide precursor. One common method is the reaction of 3-methylbenzenesulfonamide with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
3-Methylbenzenesulfonamide+CF3I→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Methyl-5-(trifluoromethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group imparts stability and lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug development. It has been explored for its antimicrobial and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This interaction can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)benzenesulfonamide: Similar structure but without the methyl group, affecting its biological activity and applications.
4-Methyl-3-(trifluoromethyl)benzenesulfonamide: Positional isomer with different physical and chemical properties.
Uniqueness
3-Methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combined presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8F3NO2S |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
3-methyl-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-6(8(9,10)11)4-7(3-5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) |
Clave InChI |
QRUPDYDFMZFFAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)


![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)



![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)


![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)

